

Imaradenant's Selectivity Profile: A Comparative Analysis Against Adenosine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Imaradenant	
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For researchers, scientists, and drug development professionals, understanding the precise interaction of a therapeutic agent with its intended target and potential off-targets is paramount. This guide provides an objective comparison of the selectivity profile of **Imaradenant** (AZD4635), a potent and selective adenosine A2A receptor (A2AR) antagonist, against other human adenosine receptor subtypes (A1, A2B, and A3). The information presented is supported by experimental data to aid in the evaluation of **Imaradenant** for preclinical and clinical research.

Imaradenant is an orally bioavailable small molecule that has been investigated for its potential in cancer immunotherapy by blocking the immunosuppressive effects of adenosine in the tumor microenvironment.[1][2] Its efficacy and safety are intrinsically linked to its selectivity for the A2A receptor over other adenosine receptors, which mediate different physiological functions.

Quantitative Comparison of Binding Affinities

The selectivity of **Imaradenant** has been quantified through radioligand binding assays, which measure the affinity of the compound for each receptor subtype. The inhibition constant (Ki) is a measure of binding affinity, with a lower Ki value indicating a higher affinity.



Receptor Subtype	Imaradenant (AZD4635) Ki (nM)	Selectivity Fold vs. A2A
A2A	1.7	-
A1	160	94-fold
A2B	64	37-fold
A3	>10,000	>5882-fold

Data sourced from a study by AstraZeneca.[3]

As the data indicates, **Imaradenant** demonstrates high affinity for the human A2A receptor with a Ki of 1.7 nM.[3] The compound shows significantly lower affinity for the A1 and A2B receptors, with 94-fold and 37-fold selectivity, respectively.[3] Notably, **Imaradenant** has a very weak affinity for the A3 receptor, with a Ki value greater than 10,000 nM, resulting in a selectivity of over 5882-fold.

Experimental Protocols

The determination of the binding affinity and functional activity of **Imaradenant** involves standardized in vitro assays.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay quantifies the ability of a test compound (**Imaradenant**) to displace a radiolabeled ligand that is known to bind to a specific receptor.

Methodology:

Membrane Preparation: Membranes from cells engineered to express a high concentration
of a specific human adenosine receptor subtype (A1, A2A, A2B, or A3) are isolated.
 Common cell lines for this purpose include Chinese Hamster Ovary (CHO) or Human
Embryonic Kidney (HEK-293T) cells.



- Assay Incubation: The cell membranes are incubated with a specific radioligand (e.g., [3H]-ZM241385 for A2A) and varying concentrations of the unlabeled test compound (Imaradenant).
- Separation and Detection: The reaction is allowed to reach equilibrium, after which the
 receptor-bound radioligand is separated from the unbound radioligand, typically through
 rapid filtration. The amount of radioactivity bound to the filters is then measured using a
 scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

cAMP Functional Assay for Determining Antagonist Activity (IC50)

This assay measures the ability of an antagonist to block the downstream signaling of a receptor in response to an agonist. For the A2A receptor, which is Gs-coupled, activation leads to an increase in intracellular cyclic AMP (cAMP).

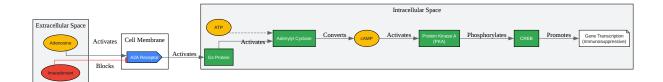
Methodology:

- Cell Culture: CHO cells stably expressing the human A2A receptor are cultured.
- Assay Conditions: The cells are incubated with varying concentrations of Imaradenant in the presence of a fixed concentration of an adenosine receptor agonist (e.g., adenosine).
- cAMP Measurement: Following incubation, the cells are lysed, and the intracellular cAMP levels are measured using a variety of commercially available kits, often based on competitive immunoassays or reporter gene systems.
- Data Analysis: The concentration of **Imaradenant** that causes a 50% inhibition of the agonist-induced cAMP production (IC50) is calculated. The IC50 value for a competitive antagonist is dependent on the concentration of the agonist used.



Adenosine A2A Receptor Signaling Pathway

The primary mechanism of action of **Imaradenant** is the blockade of the A2A receptor signaling cascade. The following diagram illustrates this pathway.



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